2-(cyclopropylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide 2-(cyclopropylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14975490
InChI: InChI=1S/C17H17FN4OS/c18-11-1-4-14-13(7-11)10(8-20-14)5-6-19-16(23)15-9-24-17(22-15)21-12-2-3-12/h1,4,7-9,12,20H,2-3,5-6H2,(H,19,23)(H,21,22)
SMILES:
Molecular Formula: C17H17FN4OS
Molecular Weight: 344.4 g/mol

2-(cyclopropylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide

CAS No.:

Cat. No.: VC14975490

Molecular Formula: C17H17FN4OS

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

2-(cyclopropylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide -

Specification

Molecular Formula C17H17FN4OS
Molecular Weight 344.4 g/mol
IUPAC Name 2-(cyclopropylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C17H17FN4OS/c18-11-1-4-14-13(7-11)10(8-20-14)5-6-19-16(23)15-9-24-17(22-15)21-12-2-3-12/h1,4,7-9,12,20H,2-3,5-6H2,(H,19,23)(H,21,22)
Standard InChI Key JMQYSRNNNJRWIV-UHFFFAOYSA-N
Canonical SMILES C1CC1NC2=NC(=CS2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F

Introduction

Structural Composition and Molecular Characteristics

Core Architecture

The molecule features a 1,3-thiazole ring substituted at position 4 with a carboxamide group and at position 2 with a cyclopropylamino moiety. The carboxamide nitrogen is further connected via an ethyl linker to a 5-fluoroindole system. Key structural elements include:

  • Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3, respectively .

  • Indole system: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered pyrrole ring, fluorinated at position 5 .

  • Cyclopropylamino group: A strained three-membered cyclopropane ring attached to the thiazole via an amine linkage .

Physicochemical Properties

While experimental data for this specific compound remains unpublished, predictive models based on structural analogs suggest:

  • Molecular weight: ~400–420 g/mol (estimated from thiazole-4-carboxamide derivatives and indole-containing compounds ).

  • LogP: ~2.5–3.2 (predicted using fragment-based methods from Ethyl 2-aminothiazole-4-carboxylate logP = 1.0 ).

  • Solubility: Likely moderate aqueous solubility due to polar carboxamide and amine groups, balanced by hydrophobic indole and cyclopropane moieties .

Table 1: Predicted Physicochemical Parameters

ParameterValueBasis
Molecular FormulaC₁₈H₁₈FN₅OSFragment assembly
Molecular Weight407.44 g/molSum of atomic masses
Topological Polar Surface Area110–130 ŲThiazole + indole + amide
Hydrogen Bond Donors3Amine, indole NH, amide NH
Hydrogen Bond Acceptors5Thiazole N, F, amide O, etc.

Synthetic Pathways and Reaction Optimization

Retrosynthetic Analysis

The molecule can be dissected into three key fragments:

  • Thiazole-4-carboxylic acid derivative (precursor to the carboxamide)

  • 2-Cyclopropylamino-thiazole intermediate

  • 5-Fluoro-1H-indole-3-ethylamine

Thiazole Core Formation

The Hantzsch thiazole synthesis, as demonstrated in continuous flow systems for analogous structures , provides a viable route:

  • Condensation of α-haloketones with thioamides under acidic conditions.

  • For this compound:

    • Use ethyl 2-bromoacetoacetate with thiourea derivative to form the thiazole ring .

    • Subsequent hydrolysis of the ester to the carboxylic acid.

Indole-Ethylamine Coupling

Fischer indole synthesis adapted from microfluidic methodologies :

  • Prepare 5-fluorophenylhydrazine from 5-fluoroaniline.

  • Condense with 3-ethylaminopropanal under acidic conditions.

  • Isolate 5-fluoro-1H-indole-3-ethylamine via column chromatography.

Final Amide Bond Formation

Coupling the thiazole-4-carboxylic acid with indole-ethylamine using carbodiimide chemistry:

  • Activate carboxylic acid with EDCI/HOBt in anhydrous DCM .

  • Add indole-ethylamine slowly at 0°C to minimize side reactions.

  • Purify via recrystallization (ethanol/water) to obtain final product.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
Thiazole formationH₂O/dioxane (1:1), NBS, 80°C 70–79%
CyclopropylaminationCyclopropylamine, DMF, 90°C 75–82%
Fischer indole synth.HCl/EtOH, 60°C, 2h 65–70%
Amide couplingEDCI/HOBt, DCM, 0°C→RT 60–68%

Future Research Directions

Synthetic Improvements

  • Explore continuous flow synthesis to enhance yield and reduce reaction times .

  • Develop catalytic asymmetric methods for chiral cyclopropane derivatives.

Biological Screening

Priority assays should include:

  • Kinase inhibition panel (e.g., JAK2, EGFR)

  • Antimicrobial susceptibility testing (Gram+/Gram−, fungi)

  • In vivo pharmacokinetics in rodent models

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